N-(4-Nitrophenylsulfonyl)-L-phenylalanine N-(4-Nitrophenylsulfonyl)-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 64501-87-7
VCID: VC3733307
InChI: InChI=1S/C15H14N2O6S/c18-15(19)14(10-11-4-2-1-3-5-11)16-24(22,23)13-8-6-12(7-9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19)/t14-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C15H14N2O6S
Molecular Weight: 350.3 g/mol

N-(4-Nitrophenylsulfonyl)-L-phenylalanine

CAS No.: 64501-87-7

Cat. No.: VC3733307

Molecular Formula: C15H14N2O6S

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Nitrophenylsulfonyl)-L-phenylalanine - 64501-87-7

Specification

CAS No. 64501-87-7
Molecular Formula C15H14N2O6S
Molecular Weight 350.3 g/mol
IUPAC Name (2S)-2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C15H14N2O6S/c18-15(19)14(10-11-4-2-1-3-5-11)16-24(22,23)13-8-6-12(7-9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19)/t14-/m0/s1
Standard InChI Key JVHRPLXWZFPXIJ-AWEZNQCLSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
SMILES C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

N-(4-Nitrophenylsulfonyl)-L-phenylalanine is a modified amino acid derivative characterized by a phenylalanine backbone with a 4-nitrophenylsulfonyl moiety attached to the amino group. This chemical arrangement creates a distinctive molecular entity with specific functional characteristics. The compound is officially identified by the Chemical Abstracts Service registry number 64501-87-7 . Its molecular formula is C15H14N2O6S, indicating its carbon-hydrogen framework combined with nitrogen, oxygen, and sulfur atoms in specific arrangements .

Structural Components and Representation

The structural backbone of N-(4-Nitrophenylsulfonyl)-L-phenylalanine consists of the amino acid L-phenylalanine, which provides the carboxylic acid functionality and stereochemistry. The modification occurs at the amino group, where a 4-nitrophenylsulfonyl group is attached through a sulfonamide bond. This creates a multifunctional molecule with several reactive sites and structural elements that contribute to its chemical behavior. The structure can be represented through various notations including the SMILES string: O=C(O)C(NS(=O)(=O)C1=CC=C(C=C1)N(=O)=O)CC=2C=CC=CC2 .

The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C15H14N2O6S/c18-15(19)14(10-11-4-2-1-3-5-11)16-24(22,23)13-8-6-12(7-9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19)/t14-/m0/s1 . This standardized notation enables precise identification in chemical databases and literature. The compound maintains the stereochemical configuration of L-phenylalanine, as indicated by the (S) designation in some of its synonyms.

Physical and Chemical Properties

N-(4-Nitrophenylsulfonyl)-L-phenylalanine exhibits distinctive physical and chemical characteristics that determine its behavior in various experimental and application contexts. Understanding these properties is essential for researchers working with this compound in laboratory and development settings.

Physical Appearance and Basic Properties

The compound typically appears as a white to light yellow powder or crystalline substance . This visual characteristic can serve as a preliminary identification feature during laboratory handling. With a molecular weight of 350.35 g/mol , it falls within the mid-range size for typical organic compounds used in pharmaceutical research. The melting point range of 167-170°C provides information about its thermal stability and phase behavior, which is important for purification and formulation processes.

Solubility and Chemical Reactivity

N-(4-Nitrophenylsulfonyl)-L-phenylalanine demonstrates solubility primarily in polar solvents, consistent with its functional group composition . The presence of the carboxylic acid group, sulfonamide linkage, and nitro group creates a molecule with multiple hydrogen bonding sites and areas of varying polarity. These structural features contribute to its solubility profile and influence its interactions with biological systems and chemical reagents.

The compound's reactivity is influenced by several functional groups:

  • The carboxylic acid moiety can participate in esterification and amidation reactions

  • The sulfonamide group provides stability while also serving as a potential reaction site

  • The nitro group imparts distinctive electronic properties that can influence reaction pathways and biological interactions

Synthetic Applications and Production

The synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanine typically involves the selective modification of L-phenylalanine through a sulfonylation reaction. This process attaches the 4-nitrophenylsulfonyl group to the amino moiety of the amino acid, creating the characteristic sulfonamide linkage. The reaction conditions must be carefully controlled to maintain the stereochemical integrity of the phenylalanine component while achieving selective functionalization.

Role in Chemical Synthesis

N-(4-Nitrophenylsulfonyl)-L-phenylalanine serves as a valuable starting material for the synthesis of biologically active compounds, particularly in pharmaceutical development . The compound's structure offers multiple points for further modification and elaboration, making it a versatile synthetic intermediate. The presence of the nitrophenylsulfonyl group can provide protection for the amino functionality while introducing additional reactivity patterns that enable selective transformations.

The compound is particularly useful for creating new high-efficiency substances through chemical modification of its structure . Researchers can exploit the various functional groups present in the molecule to develop derivatives with enhanced properties or targeted biological activities. This versatility in synthetic pathways contributes to its value in medicinal chemistry and drug discovery programs.

Biological Activities and Research Applications

N-(4-Nitrophenylsulfonyl)-L-phenylalanine demonstrates significant utility in biological research and pharmaceutical development. Its structural features make it particularly valuable for investigating enzymatic mechanisms and developing potential therapeutic agents.

Enzyme and Protein Interaction Studies

The compound plays an important role in scientific research focused on understanding the mechanisms of enzymes and proteins in biological systems . Its structure allows it to interact with specific protein binding sites, potentially serving as a probe for investigating protein-ligand interactions. These studies contribute to our fundamental understanding of biochemical processes and can inform the development of therapeutic strategies.

N-(4-Nitrophenylsulfonyl)-L-phenylalanine is particularly useful in research related to biological signaling and control processes . The compound's ability to interact with specific molecular targets makes it valuable for elucidating signaling pathways and regulatory mechanisms. Such investigations provide insights into normal physiological functions and potential disease mechanisms.

Pharmaceutical Development Applications

In pharmaceutical research, N-(4-Nitrophenylsulfonyl)-L-phenylalanine serves as a key starting material for developing drugs and pharmacologically active compounds . The structural features of the molecule provide a suitable scaffold for medicinal chemistry efforts aimed at creating new therapeutic agents. Researchers can modify various positions of the molecule to optimize properties such as target selectivity, metabolic stability, and bioavailability.

Like many sulfonamide derivatives, N-(4-Nitrophenylsulfonyl)-L-phenylalanine may exhibit antibacterial properties, although specific activities would depend on the particular biological context . This potential antimicrobial activity adds another dimension to its research applications, potentially informing the development of novel antibacterial agents in an era of increasing antimicrobial resistance.

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